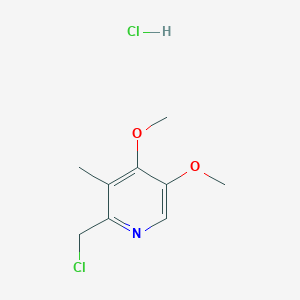
2-(Chloromethyl)-4,5-dimethoxy-3-methylpyridine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-4,5-dimethoxy-3-methylpyridine;hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chloromethyl group at the 2-position, two methoxy groups at the 4 and 5 positions, and a methyl group at the 3-position of the pyridine ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4,5-dimethoxy-3-methylpyridine;hydrochloride typically involves the chloromethylation of 4,5-dimethoxy-3-methylpyridine. One common method includes dissolving 2-hydroxymethyl-4-methoxyl-3,5-dimethyl pyridine in toluene, followed by the addition of a toluene solution of triphosgene at low temperatures (0 to 10°C). After the reaction is complete, a small amount of methanol is added, and the acidic gas is removed under reduced pressure. The reaction mixture is then centrifuged and dried to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-4,5-dimethoxy-3-methylpyridine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the methoxy and methyl groups.
Addition Reactions: The pyridine ring can participate in addition reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions typically occur under basic conditions and elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Addition: Catalysts like palladium or platinum may be used for addition reactions involving the pyridine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2-hydroxymethyl-4,5-dimethoxy-3-methylpyridine.
Applications De Recherche Scientifique
2-(Chloromethyl)-4,5-dimethoxy-3-methylpyridine;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It may serve as a precursor for the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-4,5-dimethoxy-3-methylpyridine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. The methoxy and methyl groups contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloromethylpyridine: Lacks the methoxy and methyl groups, resulting in different reactivity and binding properties.
4,5-Dimethoxypyridine: Lacks the chloromethyl and methyl groups, affecting its chemical behavior and applications.
3-Methylpyridine: Lacks the chloromethyl and methoxy groups, leading to different chemical and biological properties.
Uniqueness
2-(Chloromethyl)-4,5-dimethoxy-3-methylpyridine;hydrochloride is unique due to the combination of functional groups that confer specific reactivity and binding characteristics. The presence of the chloromethyl group allows for nucleophilic substitution reactions, while the methoxy and methyl groups enhance its binding affinity and specificity in biological systems.
Propriétés
Numéro CAS |
102625-85-4 |
|---|---|
Formule moléculaire |
C9H13Cl2NO2 |
Poids moléculaire |
238.11 g/mol |
Nom IUPAC |
2-(chloromethyl)-4,5-dimethoxy-3-methylpyridine;hydrochloride |
InChI |
InChI=1S/C9H12ClNO2.ClH/c1-6-7(4-10)11-5-8(12-2)9(6)13-3;/h5H,4H2,1-3H3;1H |
Clé InChI |
AMHBOGMTNCYBBP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CN=C1CCl)OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxy-5,7-dimethylthiopyrano[2,3-c]pyrrole;perchloric acid](/img/structure/B14341406.png)

![1-[5-(Benzyloxy)-2-bromophenyl]ethan-1-one](/img/structure/B14341423.png)
![1-[4-(Pentyloxy)phenyl]pentan-1-one](/img/structure/B14341427.png)
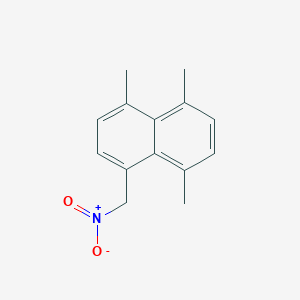
![2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethyl-4H-chromen-4-one](/img/structure/B14341450.png)
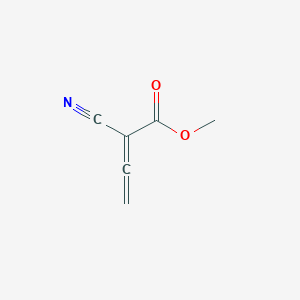
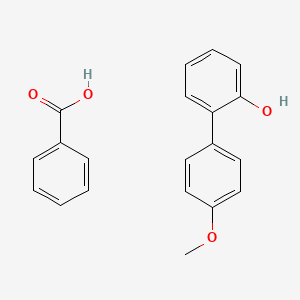
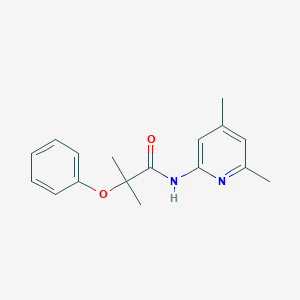
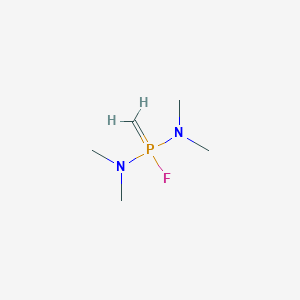
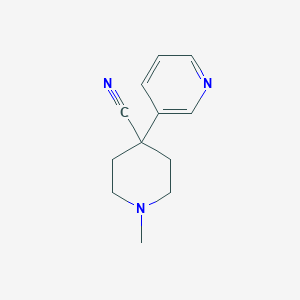

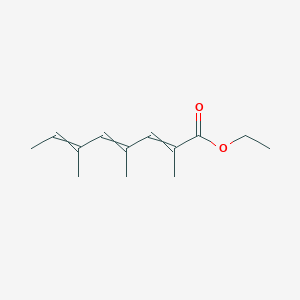
![4-(Thiophen-2-yl)thieno[2,3-d]pyridazine](/img/structure/B14341493.png)
